molecular formula C21H41ClN2O2 B14566632 3-[(Hexadecanoyloxy)methyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 61413-63-6

3-[(Hexadecanoyloxy)methyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14566632
CAS No.: 61413-63-6
M. Wt: 389.0 g/mol
InChI Key: SRULJNPATBCDAD-UHFFFAOYSA-N
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Description

3-[(Hexadecanoyloxy)methyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts. This compound is characterized by its unique structure, which includes a hexadecanoyloxy group attached to a methyl-imidazolium core. Imidazolium salts are known for their wide range of applications, particularly in the field of ionic liquids and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hexadecanoyloxy)methyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:

    Formation of the Imidazolium Core: The imidazolium core can be synthesized by reacting 1-methylimidazole with an alkyl halide under basic conditions to form the corresponding imidazolium salt.

    Attachment of the Hexadecanoyloxy Group: The hexadecanoyloxy group is introduced through an esterification reaction. Hexadecanoic acid (palmitic acid) is reacted with methanol to form methyl hexadecanoate, which is then reacted with the imidazolium salt to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-[(Hexadecanoyloxy)methyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester bond in the hexadecanoyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include halides, thiolates, and amines. Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

    Nucleophilic Substitution: Various substituted imidazolium salts.

    Hydrolysis: Hexadecanol and hexadecanoic acid.

    Oxidation and Reduction: Depending on the specific reaction, products can include oxidized or reduced forms of the imidazolium salt.

Scientific Research Applications

3-[(Hexadecanoyloxy)methyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has several applications in scientific research:

    Chemistry: Used as an ionic liquid, it serves as a solvent and catalyst in various organic reactions.

    Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 3-[(Hexadecanoyloxy)methyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is largely dependent on its application:

    As an Ionic Liquid: It facilitates reactions by stabilizing transition states and intermediates through ionic interactions.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell lysis and death.

    Drug Delivery: It can enhance the solubility and stability of drugs, improving their bioavailability and therapeutic efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-Hexadecyl-3-methylimidazolium chloride: Similar structure but lacks the ester group.

    1-Methyl-3-octadecylimidazolium chloride: Contains a longer alkyl chain.

    1-Methyl-3-dodecylimidazolium chloride: Contains a shorter alkyl chain.

Uniqueness

3-[(Hexadecanoyloxy)methyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the hexadecanoyloxy group, which imparts distinct physical and chemical properties. This ester group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a versatile compound for various applications.

Properties

CAS No.

61413-63-6

Molecular Formula

C21H41ClN2O2

Molecular Weight

389.0 g/mol

IUPAC Name

(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)methyl hexadecanoate;chloride

InChI

InChI=1S/C21H40N2O2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(24)25-20-23-18-17-22(2)19-23;/h17-18H,3-16,19-20H2,1-2H3;1H

InChI Key

SRULJNPATBCDAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCN1C[NH+](C=C1)C.[Cl-]

Origin of Product

United States

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